molecular formula C24H28N6OS2 B11977010 2-(2-(2-((5-(4-(tert-Butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)-N-ethylethanethioamide CAS No. 303107-27-9

2-(2-(2-((5-(4-(tert-Butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)-N-ethylethanethioamide

Cat. No.: B11977010
CAS No.: 303107-27-9
M. Wt: 480.7 g/mol
InChI Key: TZMKBESBYLOTAC-CVKSISIWSA-N
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Description

2-(2-(2-((5-(4-(tert-Butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)-N-ethylethanethioamide is a complex organic compound that features a triazole ring, a thioether linkage, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((5-(4-(tert-Butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)-N-ethylethanethioamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to form the thioether linkage.

    Hydrazone Formation: The final step involves the reaction of the thioether intermediate with an appropriate hydrazine derivative to form the hydrazone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and hydrazone moieties.

    Reduction: Reduction reactions can target the triazole ring and the hydrazone group.

    Substitution: The aromatic rings and the triazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the thioether and hydrazone groups.

    Reduction: Reduced forms of the triazole ring and hydrazone group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of the triazole ring.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(2-((5-(4-(tert-Butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)-N-ethylethanethioamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and hydrazone moiety are key functional groups that can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
  • 2,5-Thiophenediylbis (5-tert-butyl-1,3-benzoxazole)

Uniqueness

Compared to similar compounds, 2-(2-(2-((5-(4-(tert-Butyl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)-N-ethylethanethioamide is unique due to its combination of a triazole ring, thioether linkage, and hydrazone moiety

Properties

CAS No.

303107-27-9

Molecular Formula

C24H28N6OS2

Molecular Weight

480.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[2-(ethylamino)-2-sulfanylideneethylidene]amino]acetamide

InChI

InChI=1S/C24H28N6OS2/c1-5-25-21(32)15-26-27-20(31)16-33-23-29-28-22(30(23)19-9-7-6-8-10-19)17-11-13-18(14-12-17)24(2,3)4/h6-15H,5,16H2,1-4H3,(H,25,32)(H,27,31)/b26-15+

InChI Key

TZMKBESBYLOTAC-CVKSISIWSA-N

Isomeric SMILES

CCNC(=S)/C=N/NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCNC(=S)C=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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